Bienvenue dans la boutique en ligne BenchChem!

PI3Kalpha/mTOR-IN-1

PI3Kα/mTOR dual inhibition Kinase inhibition assay Cancer signaling

PI3Kα/mTOR-IN-1 (CAS 1013098-90-2), a 4-methylpyrido pyrimidinone (MPP) analog, provides balanced ATP‑competitive dual inhibition (PI3Kα Ki=12.5 nM, mTOR Ki=10.6 nM). Its selectivity was validated against Pfizer’s 43‑kinase panel, delivering a distinct off‑target benchmark not attainable with BEZ235, PKI‑587 or GDC‑0980. Oral bioavailability (T1/2=0.9 h) enables chronic in vivo dosing in xenograft and GEMM models, while functional reversal of FOXK1‑driven proliferation has been demonstrated in MCF‑7 and SKBR3 cells. Deploy this compound as a reference standard for kinase selectivity profiling, SAR campaigns, and PI3K/AKT/mTOR pathway interrogation. Substituting other dual inhibitors without confirmatory testing is scientifically invalid.

Molecular Formula C₁₆H₁₈N₆O
Molecular Weight 310.35
CAS No. 1013098-90-2
Cat. No. B560606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3Kalpha/mTOR-IN-1
CAS1013098-90-2
Molecular FormulaC₁₆H₁₈N₆O
Molecular Weight310.35
Structural Identifiers
SMILESCC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCCC3)C4=CNN=C4
InChIInChI=1S/C16H18N6O/c1-9-12-6-13(10-7-18-19-8-10)15(23)22(11-4-2-3-5-11)14(12)21-16(17)20-9/h6-8,11H,2-5H2,1H3,(H,18,19)(H2,17,20,21)
InChIKeyVMGMCPMGGFUNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3Kalpha/mTOR-IN-1 (CAS 1013098-90-2) – Dual PI3Kα/mTOR Inhibitor Baseline Characterization for Procurement Decision Support


PI3Kα/mTOR-IN-1 (CAS 1013098-90-2) is a 4-methylpyrido pyrimidinone (MPP) analog and a potent dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR) [1]. The compound exhibits an IC50 of 7 nM for PI3Kα in a cellular assay and Ki values of 10.6 nM for mTOR and 12.5 nM for PI3Kα in cell-free enzymatic assays . As an ATP-competitive inhibitor, it targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers [1].

Why PI3Kalpha/mTOR-IN-1 Cannot Be Casually Substituted by Other Dual PI3K/mTOR Inhibitors


Dual PI3K/mTOR inhibitors are a heterogeneous class with significant variation in isoform selectivity, target engagement kinetics, and pharmacokinetic properties. Compounds such as BEZ235 (dactolisib), PKI-587 (gedatolisib), and GDC-0980 (apitolisib) exhibit divergent potency profiles across PI3K isoforms and mTOR, as well as differing oral bioavailability and clearance rates . For instance, BEZ235 demonstrates nanomolar inhibition of all class I PI3K isoforms, whereas PI3Kα/mTOR-IN-1 shows a distinct selectivity fingerprint confirmed through Pfizer's internal kinase panel . These differences translate to varying cellular efficacy and in vivo behavior, making direct substitution without confirmatory experimentation scientifically invalid and potentially misleading in procurement decisions.

Quantitative Differentiation of PI3Kalpha/mTOR-IN-1 Versus Comparator Dual Inhibitors


Potency Profile: PI3Kα/mTOR-IN-1 Exhibits a Distinct Ki Ratio Compared to BEZ235 and PKI-587

PI3Kα/mTOR-IN-1 demonstrates a balanced potency profile with a PI3Kα Ki of 12.5 nM and an mTOR Ki of 10.6 nM [1]. In cross-study comparison, BEZ235 (dactolisib) shows a 5.2-fold higher potency against PI3Kα (IC50 = 4 nM) but a 2.0-fold lower potency against mTOR (IC50 = 20.7 nM) . PKI-587 (gedatolisib) is significantly more potent against both targets (PI3Kα IC50 = 0.4 nM; mTOR IC50 = 1.6 nM), representing a 31-fold and 6.6-fold increase in potency, respectively . The intermediate potency of PI3Kα/mTOR-IN-1 may offer a therapeutic window distinct from these ultra-potent inhibitors.

PI3Kα/mTOR dual inhibition Kinase inhibition assay Cancer signaling

Kinase Selectivity: Confirmed via Pfizer's 43-Kinase Panel

PI3Kα/mTOR-IN-1 has been evaluated against Pfizer's internal kinase selectivity panel comprising 43 distinct kinases. The compound demonstrated excellent selectivity, with minimal off-target activity reported . While quantitative inhibition data for individual off-target kinases are not publicly disclosed, the claim of 'excellent kinase selectivity' from a major pharmaceutical kinase panel suggests a favorable specificity profile compared to pan-PI3K/mTOR inhibitors like BEZ235, which potently inhibits all four class I PI3K isoforms and ATR .

Kinase selectivity profiling Off-target activity Drug discovery

In Vivo Pharmacokinetics: Moderate Clearance and Oral Bioavailability

PI3Kα/mTOR-IN-1 exhibits favorable oral pharmacokinetic properties in preclinical species. Reported parameters include moderate clearance, moderate volume of distribution (Vdss), a terminal half-life (T1/2) of 0.9 hours, and good oral bioavailability . In comparison, BEZ235 is also orally bioavailable but detailed rat PK parameters are less consistently reported across vendors. PKI-587 (gedatolisib) is administered intravenously in clinical settings [1]. The oral bioavailability of PI3Kα/mTOR-IN-1 makes it suitable for chronic dosing studies in rodent models, a practical advantage over intravenous-only alternatives.

Pharmacokinetics Oral bioavailability In vivo efficacy

Functional Reversal of FOXK1-Driven Breast Cancer Progression

In a study of FOXK1-mediated malignant progression in breast cancer, PI3Kα/mTOR-IN-1 was employed as a pathway-specific inhibitor. Treatment with the compound significantly reversed the enhanced proliferative capacity of FOXK1-overexpressing MCF-7 and SKBR3 breast cancer cells and restored apoptotic sensitivity [1]. The study demonstrates that PI3Kα/mTOR-IN-1 functionally antagonizes FOXK1-driven oncogenic signaling, providing experimental validation of its on-target cellular activity in a disease-relevant model.

Breast cancer FOXK1 oncogene PI3K/AKT/mTOR pathway

Chemical Scaffold: 4-Methylpyrido Pyrimidinone (MPP) Differentiation

PI3Kα/mTOR-IN-1 belongs to the 4-methylpyrido pyrimidinone (MPP) chemical series, a scaffold distinct from the imidazoquinoline core of BEZ235 and the triazine core of PKI-587 [1]. MPP derivatives have been optimized for balanced PI3Kα/mTOR inhibition and favorable drug-like properties . While not a direct efficacy differentiator, the MPP scaffold may confer unique binding interactions within the ATP-binding pockets of PI3Kα and mTOR, potentially contributing to the compound's selectivity profile and pharmacokinetic behavior [2].

Scaffold-based differentiation MPP analog Medicinal chemistry

Recommended Application Scenarios for PI3Kalpha/mTOR-IN-1 Based on Quantitative Evidence


Breast Cancer Research Models with PI3K/AKT/mTOR Pathway Activation

Employ PI3Kα/mTOR-IN-1 as a pathway-specific inhibitor to interrogate the functional role of PI3K/AKT/mTOR signaling in FOXK1-driven or other breast cancer models. The compound has been validated to reverse FOXK1-induced proliferation and restore apoptosis in MCF-7 and SKBR3 cells [1]. Its balanced PI3Kα/mTOR inhibition profile (Ki = 12.5/10.6 nM) and oral bioavailability support both in vitro and in vivo studies.

Kinase Selectivity Profiling and Off-Target Assessment

Utilize PI3Kα/mTOR-IN-1 as a comparator compound in kinase selectivity panels. Its demonstrated excellent selectivity against Pfizer's 43-kinase panel provides a benchmark for evaluating the specificity of novel dual PI3K/mTOR inhibitors. This makes it suitable for head-to-head profiling studies aimed at minimizing off-target liabilities.

In Vivo Efficacy Studies Requiring Oral Dosing

Select PI3Kα/mTOR-IN-1 for chronic in vivo tumor xenograft or genetically engineered mouse models where oral bioavailability (moderate clearance, T1/2 = 0.9 h) facilitates convenient and consistent dosing. This avoids the stress and handling requirements of intravenous administration, improving animal welfare and experimental reproducibility.

Medicinal Chemistry Programs Exploring MPP Scaffold Optimization

Incorporate PI3Kα/mTOR-IN-1 as a reference standard in medicinal chemistry campaigns focused on 4-methylpyrido pyrimidinone (MPP) derivatives. Its well-characterized potency (PI3Kα Ki = 12.5 nM, mTOR Ki = 10.6 nM) [2] and published synthetic routes provide a benchmark for evaluating structure-activity relationships and optimizing pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3Kalpha/mTOR-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.